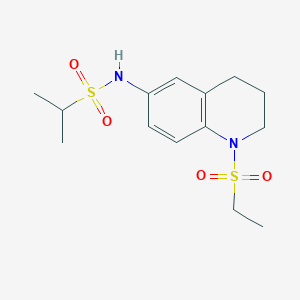
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized through benzylation of the corresponding hydroxy compounds . Additionally, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds in organic compounds, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzoic acid group, a benzyloxy group, a chloro group, and an ethoxy group attached to a benzene ring .Chemical Reactions Analysis
The compound “this compound” would likely undergo reactions typical of benzoic acid derivatives. For example, carboxylic acids can react with P=O double bonds to form five-coordinate phosphorus intermediates . Benzylic hydrogens are also activated towards free radical attack .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the compound would likely have a specific color, density, hardness, and melting and boiling points .作用機序
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is used as a topical drug for medical depigmentation . It is thought to increase the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .
Mode of Action
Based on its structural similarity to monobenzone, it may interact with melanocytes, leading to increased melanin excretion and potentially permanent depigmentation .
Biochemical Pathways
The oxidation and reduction of benzylic compounds can lead to significant changes in their electron withdrawing or donating properties . This could potentially affect various biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction reactions), and eventually excreted .
Result of Action
Based on its structural similarity to monobenzone, it may cause increased melanin excretion and potentially permanent depigmentation at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, and pH can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the pathways it affects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHURBLZOJFIXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)

![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)

![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)


![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
![4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2789591.png)
![2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2789594.png)
![(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2789595.png)

